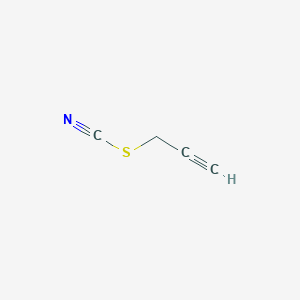

(prop-2-yn-1-ylsulfanyl)carbonitrile

Description

Properties

IUPAC Name |

prop-2-ynyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NS/c1-2-3-6-4-5/h1H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFMIGCQSCAJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (prop-2-yn-1-ylsulfanyl)carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media. For instance, the reaction of propargyl bromide with sodium thiocyanate in an aqueous solution can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available alcohols and ammonium thiocyanate as the thiocyanating agent. The reaction is often carried out in ethyl acetate under mild conditions to afford the corresponding thiocyanates in high yields .

Chemical Reactions Analysis

Types of Reactions: (prop-2-yn-1-ylsulfanyl)carbonitrile undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and free radical reactions. These reactions can introduce the thiocyanate group into parent molecules, forming SCN-containing small organic molecules .

Common Reagents and Conditions:

Nucleophilic Substitution: Alkali thiocyanates are commonly used as reagents in nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic thiocyanation can be achieved using reagents like bromodimethylsulfonium bromide and ammonium thiocyanate.

Free Radical Reactions: Free radical thiocyanation can be catalyzed by transition metals or nonmetals.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can exhibit significant biological activities such as antibacterial, antiparasitic, and anticancer properties .

Scientific Research Applications

(prop-2-yn-1-ylsulfanyl)carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

These reactions can modify the chemical and biological properties of the target molecules, leading to the formation of new compounds with enhanced activities . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Phenyl thiocyanate: An isomer of phenyl isothiocyanate, used as a building block for sulfur-containing compounds.

Isopropyl thiocyanate: Prepared by treating isopropyl bromide with sodium thiocyanate, used in organic synthesis.

Allyl thiocyanate: Formed by the reaction of allyl chloride with sodium thiocyanate, used in the synthesis of sulfur-containing compounds.

Uniqueness: (prop-2-yn-1-ylsulfanyl)carbonitrile is unique due to its ability to introduce the thiocyanate group into molecules through various reaction mechanisms. Its versatility in forming different thiocyanate derivatives makes it a valuable compound in both research and industrial applications .

Biological Activity

(prop-2-yn-1-ylsulfanyl)carbonitrile is a compound that has garnered attention for its diverse biological activities, including antibacterial, antiparasitic, and anticancer properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a prop-2-ynyl group attached to a sulfanyl moiety and a carbonitrile group. This configuration allows for various chemical interactions that can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. This interaction can disrupt various molecular pathways, making it useful in biochemical studies.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antiparasitic effects. These properties are essential in the development of new therapeutic agents against resistant strains of pathogens.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against various bacteria | |

| Antiparasitic | Active against certain parasites | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzymes |

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies on melanoma cells showed that treatment with this compound resulted in a marked decrease in cell viability over 48 hours. This finding supports its further investigation as an anticancer agent .

- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with COX enzymes led to significant changes in inflammatory pathways, indicating its role as an anti-inflammatory agent as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.